Lanreotide is a synthetic octapeptide analog of somatostatin, a naturally occurring hormone that inhibits the release of various other hormones in the body. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ] As a somatostatin analog, lanreotide mimics the actions of somatostatin, binding to somatostatin receptors and exerting similar inhibitory effects. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Lanreotide exhibits higher affinity for somatostatin receptor subtypes 2 and 5, making it a valuable tool in studying these receptors and their associated biological pathways. [, , , ] Furthermore, it serves as a valuable research tool for investigating the role of somatostatin in various physiological and pathological processes.
Lanreotide can be synthesized using solid-phase peptide synthesis (SPPS). [] This method involves sequentially adding protected amino acids to a growing peptide chain anchored to a solid support resin. [] Each amino acid's amine group is protected with a temporary protecting group (e.g., Fmoc) to prevent unwanted side reactions. After each amino acid coupling, the protecting group is removed, and the next amino acid is added. Once the linear peptide chain is assembled, it is cleaved from the resin and the side chain protecting groups are removed. Finally, the peptide undergoes oxidative cyclization to form the intramolecular disulfide bond, yielding the final Lanreotide molecule. [] This process allows for controlled and efficient synthesis of lanreotide with high purity.
Lanreotide is an octapeptide with the amino acid sequence: H2N-D-Nal-Cys-Tyr-D-Trp-Lys-Val-Cys-Thr-CONH2. [] It features a cyclic structure formed by a disulfide bond between two cysteine residues. [] The presence of D-amino acids (D-Nal and D-Trp) contributes to its enhanced stability and resistance to enzymatic degradation. [] The specific arrangement of amino acids and the cyclic structure are crucial for lanreotide's binding affinity and biological activity at somatostatin receptors.
Lanreotide's primary mechanism of action involves binding to somatostatin receptors, particularly subtypes 2 and 5. [, , , ] These receptors are G protein-coupled receptors (GPCRs) found in various tissues throughout the body. [, , , ] Upon binding to these receptors, lanreotide initiates a cascade of intracellular signaling events that ultimately inhibit the release of various hormones, including growth hormone, insulin, glucagon, and gastrin. [, , , ] This mechanism underlies its use in research exploring the physiological and pathological roles of these hormones.
Lanreotide acetate spontaneously forms gels in water, a property utilized for its long-acting release formulation known as lanreotide Autogel®. [] These gels consist of self-assembled crystalline liquid nanotubes of lanreotide. [] The self-assembly process is driven by the specific molecular structure of lanreotide, with hydrophobic and aromatic interactions playing a crucial role. [] The resulting nanotube structure, characterized by its monodispersity and stability over a wide range of concentrations, is essential for the sustained release of lanreotide from the gel matrix. [] Understanding these properties is crucial for developing and optimizing lanreotide's formulation for research applications.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: